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molecular formula C9H7AlNO B1204516 Aluminium tri(quinolin-8-olate) CAS No. 24731-66-6

Aluminium tri(quinolin-8-olate)

Cat. No. B1204516
M. Wt: 172.14 g/mol
InChI Key: XAIDAKZDWHHFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06362339B1

Procedure details

Aluminum lactate, Al[CH3CH(OH)CO2]3, (10.0 g) and 8-hydroxyquinoline (16.0 g) were placed in a 250 mL round bottomed flask equipped with a magnetic stir bar and a reflux condenser. Ethanol (150 mL, denatured) was added and the cream colored slurry was stirred magnetically. The flask was heated to reflux by means of an electric heating mantle and reflux was maintained for 17 hours. Upon initial heating, the cream colored slurry gradually became yellowish in color. The yellow color intensified as the reaction progressed and the reaction mixture remained heterogeneous throughout the reflux period. After cooling, the reaction mixture was filtered and the yellow filter cake was sequentially washed with two 50 mL portions of ethanol, two 50 ml portions of distilled water, two 50 mL portions of ethanol, and two 50 mL portions of diethyl ether. The filter cake was air dried for 24 hours to give 14.9 g of tris(8-quinolinolato)aluminum as a bright yellow powder. The 1H-NMR spectrum of the powder matched that of a commercial sample of tris(8-quinolinolato)aluminum. The powder was dissolved in hot CHCl3 and filtered through a medium porosity glass frit. Addition of heptane and cooling to approximately 0° C. caused fine yellow needles of AlQ to precipitate from the yellow filtrate. the needles were collected by filtration, washed with petroleum ether, vacuum dried, and used to fabricate an electroluminescent lamp.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Al[CH3CH(OH)CO2]3
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
tris(8-quinolinolato)aluminum

Identifiers

REACTION_CXSMILES
C([O-])(=O)C(C)O.[Al+3:7].C([O-])(=O)C(C)O.C([O-])(=O)C(C)O.[OH:20][C:21]1[CH:22]=[CH:23][CH:24]=[C:25]2[C:30]=1[N:29]=[CH:28][CH:27]=[CH:26]2>C(O)C>[CH:23]1[CH:22]=[C:21]([O-:20])[C:30]2[N:29]=[CH:28][CH:27]=[CH:26][C:25]=2[CH:24]=1.[CH:23]1[CH:22]=[C:21]([O-:20])[C:30]2[N:29]=[CH:28][CH:27]=[CH:26][C:25]=2[CH:24]=1.[CH:23]1[CH:22]=[C:21]([O-:20])[C:30]2[N:29]=[CH:28][CH:27]=[CH:26][C:25]=2[CH:24]=1.[Al+3:7] |f:0.1.2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)[O-].[Al+3].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-]
Name
Al[CH3CH(OH)CO2]3
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
16 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the cream colored slurry was stirred magnetically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The flask was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux by means of an electric heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon initial heating
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
the yellow filter cake was sequentially washed with two 50 mL portions of ethanol, two 50 ml portions of distilled water, two 50 mL portions of ethanol, and two 50 mL portions of diethyl ether
CUSTOM
Type
CUSTOM
Details
dried for 24 hours
Duration
24 h

Outcomes

Product
Name
tris(8-quinolinolato)aluminum
Type
product
Smiles
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Al+3]
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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